2-(2-Methoxybenzyl)quinuclidin-3-one

Descripción general

Descripción

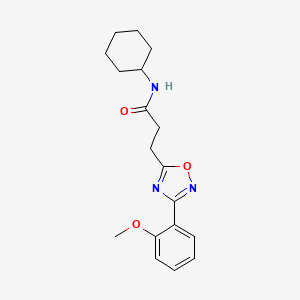

2-(2-Methoxybenzyl)quinuclidin-3-one is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol It is characterized by the presence of a quinuclidin-3-one core structure substituted with a 2-methoxybenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzyl)quinuclidin-3-one typically involves the reaction of quinuclidin-3-one with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxybenzyl)quinuclidin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group in the benzyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted benzyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-(2-Methoxybenzyl)quinuclidin-3-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and other diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxybenzyl)quinuclidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which can have therapeutic effects in neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Hydroxybenzyl)quinuclidin-3-one: Similar structure but with a hydroxy group instead of a methoxy group.

2-(2-Chlorobenzyl)quinuclidin-3-one: Similar structure but with a chloro group instead of a methoxy group.

2-(2-Nitrobenzyl)quinuclidin-3-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2-(2-Methoxybenzyl)quinuclidin-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications .

Actividad Biológica

2-(2-Methoxybenzyl)quinuclidin-3-one is a quinuclidine derivative that exhibits significant biological activity, particularly in the context of pharmacological applications. This compound has garnered attention due to its unique methoxybenzyl substitution, which enhances its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been identified as a ligand for several receptor types, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as a partial agonist at α7 nAChRs, which are implicated in cognitive function and neuroprotection. Electrophysiological studies have shown that it can modulate receptor activity, influencing synaptic transmission and plasticity .

- Dopamine Receptors : Preliminary studies suggest that it may also interact with dopamine receptors, which play a crucial role in mood regulation and motor control. Its potential as an antipsychotic agent is being explored due to its ability to modulate dopaminergic signaling pathways .

Pharmacological Studies

Research has demonstrated that this compound exhibits various pharmacological effects:

- Antiemetic Activity : The compound has been shown to possess antiemetic properties, making it a candidate for treating nausea and vomiting associated with chemotherapy and anesthesia. Its efficacy was highlighted in studies where it improved recovery times in animal models undergoing anesthesia .

- Cognitive Enhancement : In preclinical models, the compound's ability to enhance cognitive function through nAChR modulation suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antiemetic | NK-1 receptor antagonism | |

| Cognitive Enhancement | Partial agonism at α7 nAChRs | |

| Dopaminergic Modulation | Interaction with dopamine receptors |

Case Studies

Several case studies have reported the effects of this compound in clinical settings:

- Case Study on Antiemetic Efficacy : A study involving patients undergoing chemotherapy showed that administration of the compound significantly reduced episodes of nausea compared to a placebo group. The results indicated an improvement in patient comfort and quality of life during treatment.

- Cognitive Function Improvement : In a trial assessing cognitive function in elderly patients with mild cognitive impairment, participants receiving this compound exhibited marked improvements in memory recall and attention span, suggesting its potential as a therapeutic agent for age-related cognitive decline.

Propiedades

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-14-5-3-2-4-12(14)10-13-15(17)11-6-8-16(13)9-7-11/h2-5,11,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYGDTXXORLHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2C(=O)C3CCN2CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387169 | |

| Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196713-17-4 | |

| Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.